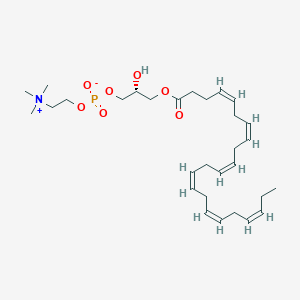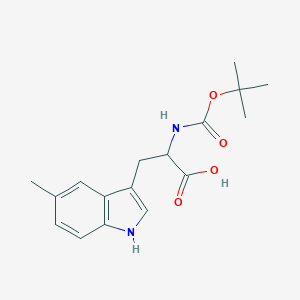
Boc-5-methyl-DL-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-5-methyl-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indole ring. This modification enhances the compound’s stability and solubility, making it useful in various research applications. The molecular formula of this compound is C17H22N2O4, and it has a molecular weight of 318.38 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-methyl-DL-tryptophan typically involves the protection of the amino group of 5-methyl-DL-tryptophan with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-5-methyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Boc-5-methyl-DL-tryptophan is widely used in scientific research due to its stability and versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of Boc-5-methyl-DL-tryptophan involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in tryptophan metabolism. It can also modulate signaling pathways related to cell growth and differentiation. The presence of the Boc group enhances its stability, allowing it to exert its effects more efficiently .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-DL-tryptophan: Lacks the Boc protecting group, making it less stable and less soluble.
5-Fluoro-DL-tryptophan: Contains a fluorine atom instead of a methyl group, altering its reactivity and biological activity.
5-Hydroxy-DL-tryptophan: Contains a hydroxyl group, making it more polar and affecting its interaction with biological targets.
Uniqueness: Boc-5-methyl-DL-tryptophan is unique due to the presence of the Boc protecting group, which enhances its stability and solubility. This makes it more suitable for use in various research applications compared to its unprotected counterparts.
Eigenschaften
IUPAC Name |
3-(5-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-10-5-6-13-12(7-10)11(9-18-13)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTPSKBAIKOFNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B138119.png)
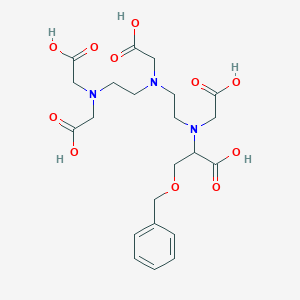
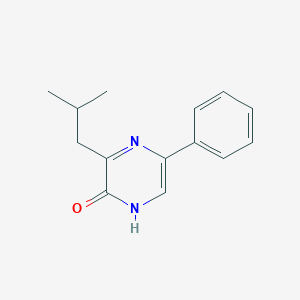
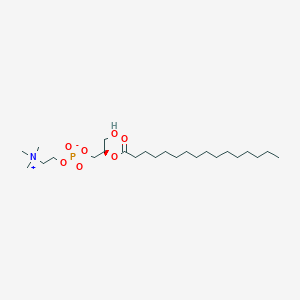
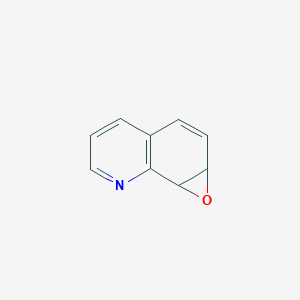
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
![Benzo[ghi]perylene](/img/structure/B138134.png)

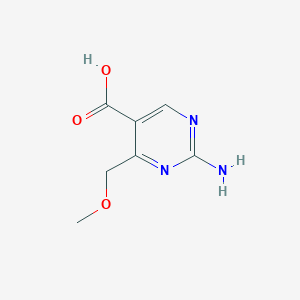
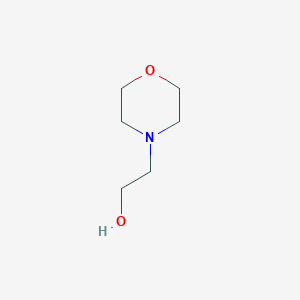

![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
